2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde
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Overview
Description
2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde is a complex organic compound that belongs to the class of azido-imidazole derivatives. This compound is characterized by the presence of an azido group, a bromophenyl group, and a chloroimidazole ring, making it a versatile molecule in synthetic chemistry. It is often used in the development of pharmaceuticals and as an intermediate in organic synthesis.
Scientific Research Applications
2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Bromination and chlorination: The bromophenyl and chloro groups are introduced through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, and various nucleophiles for substitution reactions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Azido-3-(4-chlorophenyl)-5-bromoimidazole-4-carbaldehyde: Similar structure but with different halogen substitutions.
2-Azido-3-(4-fluorophenyl)-5-chloroimidazole-4-carbaldehyde: Contains a fluorine atom instead of bromine.
2-Azido-3-(4-methylphenyl)-5-chloroimidazole-4-carbaldehyde: Contains a methyl group instead of a halogen.
Uniqueness: 2-Azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both azido and halogen groups makes it particularly versatile in synthetic chemistry and pharmaceutical development.
Properties
IUPAC Name |
2-azido-3-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN5O/c11-6-1-3-7(4-2-6)17-8(5-18)9(12)14-10(17)15-16-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKBXUKEJEDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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